
3-Benzoylisoquinoline
Overview
Description
3-Benzoylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds The structure of this compound consists of an isoquinoline ring system with a benzoyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylisoquinoline can be achieved through various methods. One common approach involves the domino imination/cycloisomerisation of 2-propargylbenzaldehydes. This method utilizes microwave-promoted reactions in the presence of ammonium acetate to yield this compound under mild conditions . Another method involves the use of 2-alkynylbenzaldehydes as building blocks, which undergo addition/cycloisomerisation reactions in the presence of oxygen or nitrogen nucleophiles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and process optimization are applicable. Industrial production would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: 3-Benzylisoquinoline.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
3-Benzoylisoquinoline and its derivatives have shown potential as anticancer agents. Research indicates that thiosemicarbazone analogs of benzoylisoquinoline exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxic Mechanisms : The mechanism of action for these compounds often involves the inhibition of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. For instance, certain thiosemicarbazones derived from this compound displayed IC50 values as low as 0.004 µg/mL against MOLT-3 cells, indicating potent activity .
- Case Studies : In a study focusing on thiosemicarbazones, compounds derived from this compound were tested against HuCCA-1, HepG2, A549, and MOLT-3 human cancer cell lines. The results demonstrated that these compounds not only inhibited cancer cell proliferation but also exhibited selectivity towards certain cell lines, suggesting their potential for targeted cancer therapy .
Antimalarial Activity
The antimalarial properties of this compound derivatives have also been investigated, particularly their efficacy against Plasmodium falciparum.
- Efficacy : Thiosemicarbazone derivatives showed promising antimalarial activity with IC50 values ranging from to . This suggests that structural modifications can enhance the antimalarial potency of the base compound .
- Research Findings : A notable study highlighted the synthesis of these derivatives and their evaluation against malaria parasites, reinforcing the potential of benzoylisoquinoline compounds in developing new antimalarial drugs .
Antiparasitic Applications
Beyond anticancer and antimalarial activities, this compound has been identified as a potential scaffold for antiparasitic drug development, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.
- Lead Compound Development : Research has indicated that benzoylisoquinolines can serve as lead compounds in designing novel anti-Chagas agents. The structural characteristics of these compounds allow for modifications that enhance their trypanocidal activity .
- Mechanistic Insights : The mechanism by which these compounds exert their antiparasitic effects may involve interference with metabolic pathways specific to the parasite, although detailed mechanisms remain an active area of research .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-Benzoylisoquinoline involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The isoquinoline ring system can interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives of this compound being studied .
Comparison with Similar Compounds
1-Benzylisoquinoline: Similar structure but with a benzyl group instead of a benzoyl group.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer activities.
Morphine: A well-known benzylisoquinoline alkaloid with potent analgesic properties.
Uniqueness: 3-Benzoylisoquinoline is unique due to the presence of the benzoyl group at the third position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives
Biological Activity
3-Benzoylisoquinoline is a compound of interest due to its diverse biological activities, including cytotoxic, antimalarial, and potential anti-Chagas properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoylisoquinolines, which are characterized by a benzoyl group attached to the isoquinoline structure. This unique structure contributes to its biological activities.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study tested several derivatives against HuCCA-1, HepG2, A549, and MOLT-3 human cancer cell lines. The results indicated that certain derivatives showed IC50 values as low as 0.004 µg/mL against MOLT-3 cells, highlighting their potential as anticancer agents .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4 | HuCCA-1 | 0.03 |
4 | HepG2 | 4.75 |
4 | A549 | 0.04 |
4 | MOLT-3 | 0.004 |
Antimalarial Activity
The antimalarial properties of benzoylisoquinolines have also been investigated. Compounds derived from this class have shown efficacy against Plasmodium falciparum, with IC50 values ranging from to M . This suggests that modifications on the benzoyl group can enhance activity against malaria parasites.
Anti-Chagas Activity
Recent studies have identified benzoylisoquinolines as potential anti-Chagas agents. Byler et al. reported that specific substituted benzoylisoquinolines exhibited significant anti-trypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease . This opens avenues for developing new treatments for this neglected tropical disease.
Case Studies and Research Findings
- Cytotoxicity in Cancer Research : In a comparative study, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone (a derivative of benzoylisoquinoline) displayed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin and etoposide against liver and lung cancer cell lines .
- Antimalarial Efficacy : A series of benzoylisoquinoline derivatives were synthesized and evaluated for their antimalarial activity, with some compounds showing promising results in inhibiting Plasmodium falciparum growth .
- Potential in Treating Chagas Disease : The identification of specific benzoylisoquinoline derivatives as effective against T. cruzi suggests that these compounds could be further explored for therapeutic applications in treating Chagas disease .
Properties
IUPAC Name |
isoquinolin-3-yl(phenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-17-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOWYPCFBSSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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